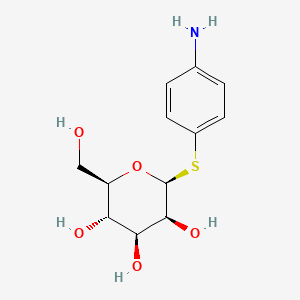

4-Aminophenyl b-D-thiomannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminophenyl b-D-thiomannopyranoside is a valuable tool compound used in biomedicine . It acts as a substrate analogue for Glucosidase enzymes and can be utilized in drug development and enzyme inhibition studies . This compound plays a crucial role in understanding the mechanism of action and designing therapeutic strategies for diseases related to aberrant enzyme activity like lysosomal storage disorders and diabetes .

Molecular Structure Analysis

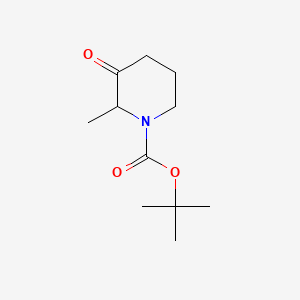

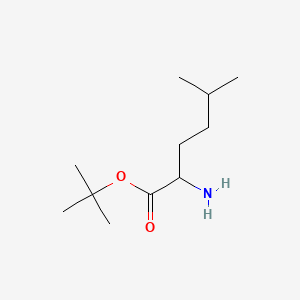

The molecular formula of this compound is C12H17NO5S . It has a molecular weight of 287.33 . The structure includes a phenyl group (a ring of 6 carbon atoms) attached to an amino group (NH2), and a thiomannopyranoside group, which is a sugar molecule with a sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 586.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 308.5±30.1 °C .

Scientific Research Applications

Analytical and Detection Applications

Compounds structurally related to 4-Aminophenyl β-D-thiomannopyranoside, such as 4-Aminobiphenyl derivatives, play a crucial role in analytical chemistry, particularly in the detection and quantification of biomarkers for cancer assessment. For instance, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP) serves as a significant biomarker for evaluating cancer risk, with advancements in analytical methods enhancing the sensitivity and specificity of detection in complex biological samples (Chen, Zhang, & Vouros, 2018).

Chemical and Biological Interactions

Studies on compounds with amino and phenyl groups have highlighted their importance in understanding chemical and biological interactions, such as the evaluation of carcinogenic potential. For example, the study of thiophene analogues of known carcinogens, including 4-aminobiphenyl, sheds light on the structural and functional implications of these interactions in vitro, offering insights into their potential carcinogenicity (Ashby, Styles, Anderson, & Paton, 1978).

Therapeutic Potential Exploration

The exploration of chemical compounds for their therapeutic potential, including antioxidant, antibacterial, and anticancer activities, is a vital area of research. For instance, baicalein and its derivatives, known for their broad spectrum of biological activities, serve as a model for studying the therapeutic applications of structurally complex compounds, suggesting a potential area of interest for the derivatives of 4-Aminophenyl β-D-thiomannopyranoside (Bie et al., 2017).

Biosensing and Diagnostic Applications

The development of biosensors and diagnostic tools is another significant application area. Aptamers, for instance, have shown exceptional specificity towards their targets, including small molecules and proteins, demonstrating the potential of chemically synthesized molecules, such as 4-Aminophenyl β-D-thiomannopyranoside derivatives, in enhancing bioanalytical methodologies (Iliuk, Hu, & Tao, 2011).

Mechanism of Action

Target of Action

The primary target of 4-Aminophenyl-beta-D-thiomannopyranoside is Glucosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds, allowing for the breakdown of complex carbohydrates.

Mode of Action

4-Aminophenyl-beta-D-thiomannopyranoside acts as a substrate analogue for Glucosidase enzymes . It mimics the natural substrate of these enzymes, allowing it to bind to the active site and inhibit their function .

Biochemical Pathways

The inhibition of Glucosidase enzymes by 4-Aminophenyl-beta-D-thiomannopyranoside affects the carbohydrate metabolism pathway . This can lead to a decrease in the breakdown of complex carbohydrates, impacting energy production and other downstream effects .

Result of Action

The molecular and cellular effects of 4-Aminophenyl-beta-D-thiomannopyranoside’s action primarily involve the inhibition of Glucosidase enzymes . This can lead to a decrease in the breakdown of complex carbohydrates, potentially affecting energy production and other cellular processes .

properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

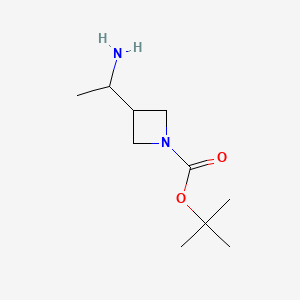

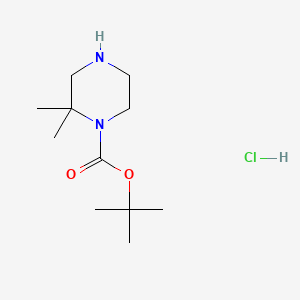

![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)

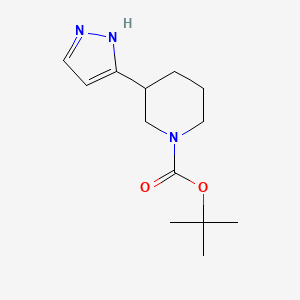

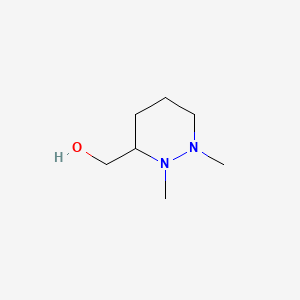

![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)